molecular formula C21H15ClN4O B11663475 3-(2-Chlorophenyl)-N'-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide

3-(2-Chlorophenyl)-N'-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11663475
M. Wt: 374.8 g/mol
InChI Key: LMIRGHJJQHEYHB-YDZHTSKRSA-N
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Description

3-(2-Chlorophenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a naphthylmethylene moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 1-naphthaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Chlorophenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-Chlorophenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a naphthylmethylene moiety. These structural elements contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C21H15ClN4O

Molecular Weight

374.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H15ClN4O/c22-18-11-4-3-10-17(18)19-12-20(25-24-19)21(27)26-23-13-15-8-5-7-14-6-1-2-9-16(14)15/h1-13H,(H,24,25)(H,26,27)/b23-13+

InChI Key

LMIRGHJJQHEYHB-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4Cl

Origin of Product

United States

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